molecular formula C14H10ClN3O4S B11539779 3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B11539779
M. Wt: 351.8 g/mol
InChI Key: HMXSFYHTNXZPLC-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of 1,2-benzisothiazole followed by the introduction of the 3-chloro-2-methylanilino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The nitro and chloro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    6-nitro-1H-1,2-benzisothiazole: Another related compound with similar structural features.

Uniqueness

3-(3-chloro-2-methylanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClN3O4S

Molecular Weight

351.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H10ClN3O4S/c1-8-11(15)3-2-4-12(8)16-14-10-6-5-9(18(19)20)7-13(10)23(21,22)17-14/h2-7H,1H3,(H,16,17)

InChI Key

HMXSFYHTNXZPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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